molecular formula C25H19FN4O B4186355 12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one CAS No. 1015846-21-5

12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one

Cat. No.: B4186355
CAS No.: 1015846-21-5
M. Wt: 410.4 g/mol
InChI Key: GJMMZOJATWPTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring and the phenanthroline structure in separate steps, followed by their coupling. Fluorination of the phenyl ring could be achieved using various methods, such as electrophilic fluorination .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (indicating potential stability and planarity) and a fluorine atom (which could introduce interesting electronic properties). The exact three-dimensional structure would need to be determined experimentally, for example by X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and substitution pattern. The pyrazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility, melting point, and others would need to be determined experimentally .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its target in the body. Pyrazole derivatives have been studied for their antimicrobial properties .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through experimental studies. These could include toxicity tests, environmental impact assessments, and others .

Properties

IUPAC Name

12-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O/c26-15-5-1-4-14(12-15)25-17(13-28-30-25)23-22-16-6-3-11-27-18(16)9-10-20(22)29-19-7-2-8-21(31)24(19)23/h1,3-6,9-13,23,29H,2,7-8H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMMZOJATWPTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=C(NN=C5)C6=CC(=CC=C6)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401115604
Record name 12-[3-(3-Fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-21-5
Record name 12-[3-(3-Fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-[3-(3-Fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Reactant of Route 3
Reactant of Route 3
12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Reactant of Route 4
12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Reactant of Route 5
12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Reactant of Route 6
12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.